Beclomethasone 21-Monopropionate

Vue d'ensemble

Description

Beclomethasone Dipropionate Impurity A is a metabolite of Beclomethasone Dipropionate.

Analyse Biochimique

Biochemical Properties

Beclomethasone 21-Monopropionate is formed through the hydrolysis of BDP, mediated by esterase enzymes .

Cellular Effects

Bdp and its major active metabolite, B-17-MP, have been shown to have significant anti-inflammatory effects . These compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Bdp is rapidly converted into B-17-MP upon administration, which acts on the glucocorticoid receptor to mediate its therapeutic action .

Temporal Effects in Laboratory Settings

Bdp is rapidly converted to B-17-MP, which is eliminated more slowly .

Dosage Effects in Animal Models

Bdp is used in veterinary medicine for the treatment of recurrent airway obstruction (RAO) in horses, administered by the inhalation route at a maximum recommended therapeutic dose of 500 µg/animal twice daily for 10 days .

Metabolic Pathways

This compound is a metabolite of BDP, which undergoes rapid and extensive hydrolysis mediated by esterase enzymes to form B-17-MP, this compound, and BOH .

Transport and Distribution

Bdp and its metabolites are predominantly excreted in the feces, with less than 10% of the drug and its metabolites being excreted in the urine .

Subcellular Localization

When inhaled, it is proposed that BDP remains active locally in the lung without causing significant side effects associated with systemic corticosteroids .

Activité Biologique

Beclomethasone 21-monopropionate (B-21-MP) is a corticosteroid derivative primarily used for its anti-inflammatory properties in the treatment of various respiratory and allergic conditions. This article explores the biological activity of B-21-MP, focusing on its pharmacological mechanisms, metabolism, and clinical implications.

Overview of this compound

This compound is a metabolite of beclomethasone dipropionate (BDP), which is administered as a prodrug. Upon administration, BDP is hydrolyzed by esterase enzymes to yield B-21-MP and beclomethasone-17-monopropionate (B-17-MP), the latter being the more biologically active form with significant glucocorticoid receptor agonist activity .

The biological activity of B-21-MP is primarily attributed to its ability to modulate gene expression related to inflammation and immune response. It achieves this through several mechanisms:

- Glucocorticoid Receptor Agonism : B-21-MP exhibits lower affinity for the glucocorticoid receptor compared to B-17-MP, but it still contributes to the overall anti-inflammatory effects by binding to these receptors and influencing gene transcription related to inflammation .

- Inhibition of Inflammatory Mediators : Both BDP and its metabolites, including B-21-MP, suppress the release of various inflammatory mediators such as cytokines, histamines, and leukotrienes. This suppression helps mitigate the inflammatory response associated with conditions like asthma and allergic rhinitis .

Pharmacokinetics

The pharmacokinetic profile of B-21-MP reveals important insights into its efficacy and safety:

- Absorption and Bioavailability : Following intranasal administration, approximately 44% of the dose becomes bioavailable, with most systemic absorption occurring from swallowed portions .

- Distribution : The volume of distribution for B-21-MP is significantly higher than that for BDP, indicating extensive tissue distribution. The steady-state volume of distribution for BDP is about 20 L, while for B-17-MP it is 424 L .

- Metabolism : The primary metabolic pathway involves rapid hydrolysis by esterase enzymes. While B-17-MP is the major active metabolite, B-21-MP and beclomethasone itself are formed in smaller quantities but contribute minimally to systemic exposure due to their lower activity .

Efficacy in Treating Respiratory Conditions

Beclomethasone compounds are widely used in treating asthma and allergic rhinitis. Clinical studies have demonstrated their effectiveness in reducing airway inflammation and improving lung function:

- Asthma Management : Inhaled corticosteroids like beclomethasone dipropionate are considered first-line treatments for asthma. They significantly reduce the frequency and severity of asthma attacks by controlling airway inflammation .

Side Effects and Considerations

While generally well-tolerated, prolonged use of inhaled corticosteroids can lead to systemic effects such as adrenal suppression. Studies have shown that chronic use may affect hypothalamic-pituitary-adrenal (HPA) axis function, particularly at high doses .

Case Studies

- Asthma Control in Pediatric Patients : A study involving pediatric patients treated with inhaled beclomethasone dipropionate reported a significant reduction in nocturnal cortisol levels, suggesting potential HPA axis suppression. However, no clinical signs of adrenal insufficiency were observed during routine evaluations .

- Allergic Rhinitis Treatment : In patients with allergic rhinitis, intranasal administration of beclomethasone led to marked improvements in symptoms such as nasal congestion and sneezing. The rapid onset of action was noted within hours post-administration .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

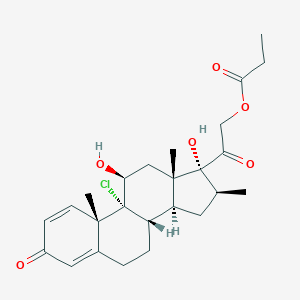

Beclomethasone 21-monopropionate is derived from beclomethasone dipropionate and exhibits potent glucocorticoid activity. The chemical formula is , characterized by a chlorine atom at the 9-position and hydroxyl groups at the 11 and 17 positions. Its mechanism of action primarily involves binding to the glucocorticoid receptor, leading to the modulation of gene expression related to inflammation and immune response, thereby inhibiting the release of inflammatory mediators such as cytokines and leukotrienes .

Asthma Management

This compound is primarily utilized in inhaled formulations for the long-term management of asthma. Its effectiveness in reducing airway inflammation makes it a critical component in asthma therapy. Clinical studies have shown that it improves lung function and reduces symptoms associated with asthma exacerbations .

Allergic Rhinitis

In addition to asthma, this compound is effective in treating allergic rhinitis. It alleviates symptoms such as nasal congestion, sneezing, and itching by reducing nasal inflammation .

Inflammatory Bowel Disease

Recent investigations have explored the potential of this compound in treating inflammatory bowel diseases (IBD). Studies suggest that sustained-release formulations can deliver significant amounts of the drug to the distal small bowel, indicating potential therapeutic benefits in IBD management .

Pharmacokinetics

This compound demonstrates high protein binding (approximately 94-96%), which influences its pharmacokinetic profile. It undergoes rapid metabolism into its active forms upon administration, with significant conversion occurring in the liver and lungs . The pharmacokinetics are crucial for understanding dosing regimens and potential systemic effects.

Comparative Analysis with Other Corticosteroids

The following table summarizes key characteristics of this compound compared to other corticosteroids used in similar therapeutic contexts:

| Corticosteroid | Chemical Formula | Potency | Primary Use |

|---|---|---|---|

| This compound | C25H33ClO6 | Moderate | Asthma, Allergic Rhinitis |

| Beclomethasone Dipropionate | C28H37ClO7 | High | Asthma, Allergic Rhinitis |

| Budesonide | C25H34O6 | Higher | Asthma, Allergic Rhinitis |

| Fluticasone Propionate | C27H29ClO6S | Very High | Asthma, Allergic Rhinitis |

Study on Efficacy in Pediatric Patients

A randomized clinical trial involving pediatric patients aged 5 to 12 years demonstrated that both low (40 mcg) and high (80 mcg) doses of Beclomethasone dipropionate significantly improved asthma control compared to placebo. The study reported a notable increase in forced expiratory volume (FEV1), indicating enhanced lung function .

Investigation into Gastrointestinal Delivery

A study focused on oral sustained-release formulations of beclomethasone dipropionate highlighted its potential for treating conditions like IBD by delivering substantial amounts of the drug to targeted areas within the gastrointestinal tract. This approach could lead to innovative treatment strategies for localized inflammation .

Analyse Des Réactions Chimiques

Metabolism and Chemical Reactions

- Beclomethasone dipropionate, a prodrug, is hydrolyzed via esterase enzymes to form beclomethasone-17-monopropionate, beclomethasone-21-monopropionate, and beclomethasone .

- Beclomethasone-17-monopropionate is the major active metabolite with the most potent anti-inflammatory activity .

- The cytochrome P450-3A enzyme catalyzes the biotransformation of beclomethasone dipropionate into beclomethasone-17-monopropionate, beclomethasone-21-monopropionate, and beclomethasone .

Pharmacokinetics

- Beclomethasone 21-monopropionate demonstrates high protein binding, approximately 94-96%, influencing its distribution and duration of action.

- Following intranasal administration of beclomethasone dipropionate, the absolute bioavailability of beclomethasone-17-monopropionate is 44% .

- Beclomethasone dipropionate is cleared from the systemic circulation via esterase enzymes, with the main metabolite being beclomethasone-17-monopropionate, and minor metabolites including beclomethasone-21-monopropionate .

Microbial Biotransformation

- Aspergillus niger can be used to perform microbial biotransformation of beclomethasone dipropionate, resulting in two monopropionates, one epoxy, and one depropionated derivative .

- Beclomethasone 17-monopropionate and this compound are both pharmacologically active, while the depropionated metabolite is inactive .

Comparative Table

| Compound | Chemical Formula | Unique Characteristics |

|---|---|---|

| Beclomethasone Dipropionate | C28H37ClO7 | Prodrug form; rapidly converted to active metabolites; used for asthma and allergic rhinitis |

| Budesonide | C25H34O6 | Higher potency; rapid onset; commonly used in asthma treatment |

| Fluticasone Propionate | C27H29ClO6S | Highly potent; minimal systemic absorption; effective for asthma and allergic rhinitis |

| Triamcinolone Acetonide | C21H27O6 | Used topically; effective anti-inflammatory properties; less potent than beclomethasone |

Q & A

Basic Research Questions

Q. What are the key metabolic pathways responsible for the formation of B21MP from Beclomethasone Dipropionate (BDP)?

B21MP is formed via hydrolysis of BDP, primarily mediated by esterases rather than cytochrome P450 (CYP) enzymes. In vitro studies using human lung cytosol, intestinal fluid, or plasma demonstrate rapid hydrolysis of BDP to the pharmacologically active Beclomethasone 17-Monopropionate (B17MP), with B21MP being an inactive byproduct. Methodologically, esterase activity can be assessed using recombinant enzymes or tissue homogenates, with LC-MS/MS for metabolite quantification .

Q. How can researchers validate the identity and purity of B21MP in synthetic or metabolic studies?

For identity confirmation, use nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Purity analysis should follow pharmacopeial guidelines (e.g., USP41), employing reverse-phase HPLC with UV detection at 254 nm. Reference standards (e.g., from Steraloids, Inc.) are critical for calibration. Impurity thresholds should align with USP specifications (e.g., total degradation products ≤2.0%) .

Q. What experimental models are suitable for studying B21MP's stability under physiological conditions?

Simulated gastric/intestinal fluids (SGF/SIF) and human plasma are standard models. Incubate BDP or B21MP in these matrices at 37°C, sampling at intervals to track hydrolysis via LC-MS/MS. For tissue-specific metabolism, lung or liver homogenates can be used. Ensure esterase inhibitors (e.g., paraoxon) are omitted to allow natural hydrolysis .

Advanced Research Questions

Q. How do CYP3A polymorphisms influence the metabolic fate of BDP and its conversion to B21MP?

CYP3A enzymes (3A4, 3A5) metabolize BDP to hydroxylated/dehydrogenated products, but B21MP formation is esterase-dependent. Genetic variations in CYP3A5 (e.g., CYP3A5 expresser vs. non-expresser phenotypes) may indirectly affect B21MP levels by altering competitive substrate utilization. Use genotyped human liver microsomes or CRISPR-edited cell lines to assess CYP3A5 activity alongside esterase inhibition .

Q. What are the challenges in distinguishing B21MP from B17MP in complex biological matrices, and how can they be addressed?

Co-elution and structural similarity complicate differentiation. Optimize chromatographic separation using C18 columns with gradient elution (e.g., 0.1% formic acid in water/acetonitrile). Employ tandem mass spectrometry (MS/MS) with selective reaction monitoring (SRM) for transitions specific to each metabolite (e.g., m/z 553→337 for B21MP vs. m/z 553→323 for B17MP). Validate with isotopically labeled internal standards .

Q. What in vitro models best replicate the interesterification of B17MP to B21MP observed in human plasma?

Human plasma incubations at 37°C under gentle agitation effectively replicate interesterification. Monitor time-dependent conversion using LC-MS/MS. To isolate esterase contributions, pre-treat plasma with protease inhibitors or heat-inactivate enzymes. Compare results with recombinant carboxylesterase isoforms (e.g., CES1/CES2) .

Q. How does microbial biotransformation (e.g., by Aspergillus niger) contribute to environmental degradation of BDP into B21MP?

Aspergillus niger hydrolyzes BDP to B21MP and epoxy derivatives via extracellular esterases. Use fungal culture supernatants or purified enzymes in batch reactors, quantifying metabolites via HPLC-UV. Assess environmental relevance by spiking soil/water samples with BDP and measuring B21MP formation under aerobic conditions .

Q. Methodological Considerations

Q. What safety protocols are recommended for handling B21MP in laboratory settings?

Follow OSHA/GLP guidelines: use PPE (gloves, respirators), store B21MP in airtight containers at 15–30°C, and avoid light exposure. Spill management requires neutralization with inert absorbents (e.g., vermiculite) and disposal as hazardous waste. Document all procedures per institutional SOPs .

Q. How should researchers design studies to evaluate B21MP's role in glucocorticoid receptor (GR) signaling?

Use GR-binding assays with radiolabeled dexamethasone as a competitor. B21MP’s negligible receptor affinity (<1% vs. B17MP) requires high sensitivity. Employ luciferase reporter assays in GR-transfected cells to assess transcriptional activity. Include B17MP and BDP as controls .

Propriétés

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33ClO6/c1-5-21(30)32-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNPEZLXXKGRTA-XGQKBEPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69224-79-9 | |

| Record name | Beclomethasone 21-propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69224-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Beclomethasone 21-monopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069224799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-chloro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 21-propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BECLOMETASONE 21-PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W48GW7Z9LK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.